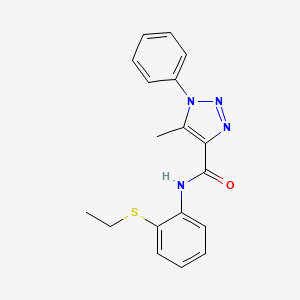![molecular formula C19H14Cl2N2O2S B2440997 [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 339278-47-6](/img/structure/B2440997.png)
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is an organosulfur compound belonging to the sulfonylurea class of molecules. It is an important synthetic intermediate in the synthesis of a variety of drugs, such as antidiabetic agents, antihypertensive agents, and antimicrobial agents. This compound is also known as 4-chloro-N-(4-chlorophenyl)carbamoyl-2-(4-chlorophenyl)sulfanyl-pyridine.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Assessment of Environmental Impact : Studies have shown that chlorophenols, compounds structurally related to [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate, can have moderate toxic effects on mammalian and aquatic life. Their persistence in the environment depends on the presence of microflora capable of biodegradation. However, bioaccumulation is generally expected to be low (Krijgsheld & Gen, 1986).
Degradation and Loss of N-phenyl Carbamate : Research has highlighted the environmental impact of N-phenyl carbamate chlorpropham, a pesticide structurally similar to the compound . Despite being considered less toxic than organochlorines due to easier breakdown, concerns about its environmental impact and toxicity to humans have been raised. The degradation rates vary significantly based on environmental conditions (Smith & Bucher, 2012).
Toxicological Effects
Toxicological Effects on Mammals : Carbamate insecticide aldicarb, related to N-(4-chlorophenyl)carbamate, is noted for its toxic effects. Although acutely toxic to humans and laboratory animals, it's not known to be carcinogenic or to cause long-term adverse health effects. Its primary mechanism of toxic action is cholinesterase inhibition (Risher, Mink, & Stara, 1987).
Application Potential and Mechanisms
Xylan Derivatives and Application Potential : The chemical modification of xylan has been studied for producing biopolymer ethers and esters with specific properties. These derivatives, like xylan esters, have been proposed for applications ranging from drug delivery to antimicrobial agents. The study could provide insights into similar potential applications for the compound due to the relevance of carbamate functional groups in the derivatization process (Petzold-Welcke et al., 2014).
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-14-3-7-16(8-4-14)23-19(24)25-12-13-2-1-11-22-18(13)26-17-9-5-15(21)6-10-17/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPQKDGUZWWSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)COC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2440915.png)
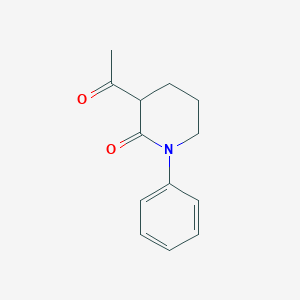
![2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2440917.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2440918.png)
![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2440921.png)
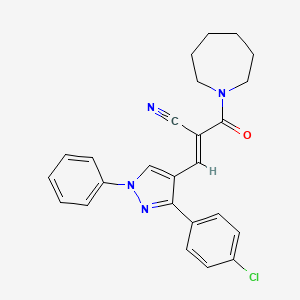
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2440926.png)
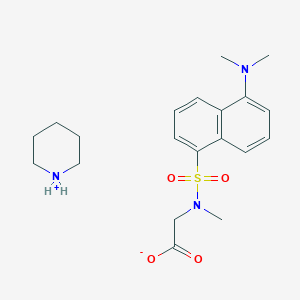
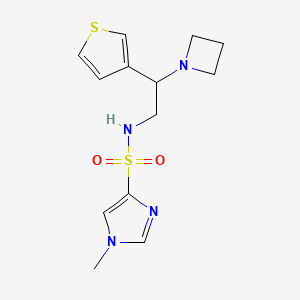
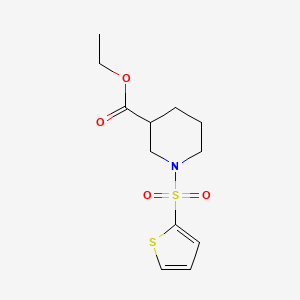
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2440931.png)

